H-Asn-Val-Thr-Val-OH
Description
H-Asn-Val-Thr-Val-OH is a tetrapeptide composed of asparagine (Asn), valine (Val), threonine (Thr), and valine (Val) residues. Its linear sequence and lack of post-translational modifications suggest a role in biological processes such as signaling or substrate recognition. The molecular weight of this compound is approximately 485.54 g/mol (calculated from amino acid residues: Asn = 132.12, Val = 117.15, Thr = 119.12). Its solubility and stability are likely influenced by the polar Asn and Thr side chains, balanced by the hydrophobic Val residues.
Properties
CAS No. |
661491-81-2 |
|---|---|
Molecular Formula |
C18H33N5O7 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N5O7/c1-7(2)12(21-15(26)10(19)6-11(20)25)16(27)23-14(9(5)24)17(28)22-13(8(3)4)18(29)30/h7-10,12-14,24H,6,19H2,1-5H3,(H2,20,25)(H,21,26)(H,22,28)(H,23,27)(H,29,30)/t9-,10+,12+,13+,14+/m1/s1 |
InChI Key |
VBFULANTTBWYBX-ZZEGJQGJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asn-Val-Thr-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (asparagine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (valine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for threonine and the final valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HATU or DIC, and deprotection agents such as piperidine .
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers to scale up the synthesis process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Asn-Val-Thr-Val-OH: can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the amide bonds, although this is less common.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) may be employed.
Substitution: Various reagents, depending on the desired modification, can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can yield a hydroxylated peptide, while substitution reactions can introduce new functional groups .
Scientific Research Applications
H-Asn-Val-Thr-Val-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for enzyme studies, particularly those involving proteases.
Medicine: Potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings
Mechanism of Action
The mechanism of action of H-Asn-Val-Thr-Val-OH depends on its specific application. In biological systems, peptides like this can interact with enzymes, receptors, and other proteins. The asparagine residue can form hydrogen bonds, while the valine and threonine residues contribute to the peptide’s overall structure and stability. These interactions can influence various molecular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares H-Asn-Val-Thr-Val-OH with structurally or functionally related peptides and derivatives:
Key Findings:
Structural Diversity: this compound lacks cysteine residues, unlike H-Val-Thr-Cys-Gly-OH or H-Asn-Val-Ala-Cys-Thr-Gly-Cys-D-Leu-OH, which may form disulfide bonds for structural stability . The presence of D-amino acids (e.g., D-Leu in ) or protecting groups (e.g., Alloc in ) alters bioavailability and synthetic utility compared to the unmodified target peptide.
Therapeutic Potential: Peptides containing Val and Thr, such as those in and , are used in treating infections (e.g., Streptococcus pneumoniae) and autoimmune disorders . This compound may share similar mechanisms but requires direct validation.
Synthetic Relevance :
- Derivatives like H-Val-OBzl•TosOH () are critical for solid-phase peptide synthesis (SPPS), where protecting groups facilitate stepwise assembly. The target peptide’s synthesis likely employs analogous strategies.
Functional Implications :
- The polar Asn and Thr residues in this compound may enhance solubility in aqueous environments, whereas hydrophobic Val residues could promote interactions with lipid membranes or protein domains.
Biological Activity
H-Asn-Val-Thr-Val-OH is a tetrapeptide that has garnered interest in biochemical research due to its potential biological activities. This article explores its biological activity through various studies, including molecular docking, antioxidant properties, and antimicrobial effects.
Structure and Properties
This compound consists of four amino acids: Asparagine (Asn), Valine (Val), Threonine (Thr), and Valine (Val) again. The sequence of amino acids plays a critical role in determining the peptide's biological activity.
Molecular Structure
- Asn : Polar, uncharged side chain.
- Val : Nonpolar, hydrophobic side chain.
- Thr : Polar side chain with a hydroxyl group, contributing to potential hydrogen bonding.
1. Antioxidant Activity
Research indicates that peptides with similar structures exhibit significant antioxidant properties. For instance, studies have shown that compounds containing electron-donating groups (EDGs) can enhance radical scavenging activity. The presence of hydroxyl groups in the structure tends to improve antioxidant activity compared to those with electron-withdrawing groups (EWGs) .
| Compound Type | IC50 Values (μg/mL) | Activity Level |
|---|---|---|
| Hydroxyl-containing peptides | 25-55 | Excellent |
| Peptides with EWGs | 120-220 | Low |
In comparative studies, this compound could potentially exhibit similar antioxidant capabilities, particularly due to the presence of Thr and Val residues.
Molecular Docking Studies
Molecular docking is a valuable tool for predicting the interaction between peptides and target proteins. In one study, molecular docking was performed on the active site of tyrosine kinase with synthesized ligands similar to this compound. The results showed promising binding affinities, suggesting potential inhibitory effects on kinase activity .
Docking Results Summary
| Ligand | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| This compound | -6.499 | Tyrosine Kinase |
| Other Peptides | Varies | Varies |
Case Study 1: Antioxidant Potential
A study investigated various synthesized peptides for their radical scavenging abilities using DPPH and ABTS assays. This compound was included in a group of tetrapeptides that showed significant activity, aligning with the findings that hydroxyl-containing compounds exhibit better antioxidant properties .
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted on several peptide analogs against common pathogens. Although specific data on this compound is sparse, related compounds demonstrated MIC values indicating effective bacterial inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
